alpha-Angelica lactone

Catalog No.
S589639
CAS No.
591-12-8
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Angelica lactone

CAS Number

591-12-8

Product Name

alpha-Angelica lactone

IUPAC Name

5-methyl-3H-furan-2-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2H,3H2,1H3

InChI Key

QOTQFLOTGBBMEX-UHFFFAOYSA-N

SMILES

CC1=CCC(=O)O1

solubility

soluble in alcohol, slightly soluble in wate

Synonyms

alpha-angelicalactone, angelica lactone, angelica lactone, (alpha)-isomer, angelica lactone, (beta)-isomer

Canonical SMILES

CC1=CCC(=O)O1

The exact mass of the compound alpha-Angelica lactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, slightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 654. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butenolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-angelica lactone (5-methyl-2(3H)-furanone) is a β,γ-unsaturated biomass-derived platform chemical synthesized primarily via the dehydration of levulinic acid. Characterized by its non-conjugated double bond and reactive lactone ring, this compound serves as a specific intermediate in the production of biodegradable polymers, chiral alcohols, and advanced biofuels. For industrial and laboratory procurement, its value lies in its defined reactivity profile in ring-opening polymerizations and its role as an irreversible acylating agent in biocatalysis, offering distinct processing and purification advantages over its conjugated isomer, beta-angelica lactone, and its direct precursor, levulinic acid[1].

Substituting alpha-angelica lactone with its conjugated isomer, beta-angelica lactone, or its precursor, levulinic acid, fundamentally alters downstream processability and reaction outcomes. The non-conjugated double bond in alpha-angelica lactone allows it to undergo direct ring-opening polymerization (ROP) to form high-molecular-weight aliphatic polyesters, whereas beta-angelica lactone requires prior derivatization to avoid forming complex oligomeric mixtures [1]. Furthermore, in enzymatic kinetic resolutions, alpha-angelica lactone acts as a neutral-washable acyl donor that prevents biocatalyst deactivation—a feature not replicated by standard anhydrides [2]. Using levulinic acid as a substitute in hydrogenation workflows requires substantially harsher temperatures (>130 °C) and highly acidic conditions, accelerating catalyst degradation compared to the mild conditions (25–50 °C) sufficient for alpha-angelica lactone[3].

Chromatography-Free Acylating Agent for Sec-Alcohol Resolution

In lipase-catalyzed kinetic resolution of sec-alcohols, alpha-angelica lactone functions as an irreversible acyl donor. Unlike traditional agents like succinic anhydride or vinyl acetate, which produce acidic byproducts that can inhibit enzyme activity and require extensive chromatographic cleanup, alpha-angelica lactone enables a chromatography-free reactive liquid-liquid extraction workup. It achieves enantioselectivities of E >> 500 and >99% ee with near-quantitative isolation yields[1].

Evidence DimensionEnantioselectivity and isolation efficiency in EKR
Target Compound DataE >> 500, >99% ee, chromatography-free isolation
Comparator Or BaselineTraditional acyl donors (e.g., vinyl acetate) requiring chromatographic purification
Quantified DifferenceElimination of chromatography steps while maintaining >99% ee
ConditionsLipase-catalyzed resolution of racemic sec-alcohols

Enables scalable and cost-effective biocatalytic synthesis of chiral alcohols by eliminating solvent-heavy chromatographic purification.

Ring-Opening Polymerization (ROP) for Biodegradable Polyesters

Alpha-angelica lactone undergoes direct ring-opening polymerization (ROP) using basic catalysts (e.g., potassium tert-butoxide) to yield poly(alpha-angelica lactone) with molecular weights up to 20 kDa. Because its double bond is non-conjugated (beta,gamma-unsaturated), the lactone ring can be opened while preserving the methylene functionality. In contrast, the conjugated isomer beta-angelica lactone typically requires derivatization (e.g., via Diels-Alder) for ring-opening metathesis polymerization (ROMP) or yields complex oligomeric mixtures under direct polymerization attempts. The resulting alpha-angelica lactone polymer is fully biodegradable in soil within 180 days [1].

Evidence DimensionPolymerization mechanism and product molecular weight
Target Compound DataDirect ROP yields Mw up to 20,000 Da with 180-day biodegradability
Comparator Or BaselineBeta-angelica lactone (requires derivatization for ROMP or yields oligomers)
Quantified DifferenceDirect ROP capability vs requirement for pre-polymerization derivatization
ConditionsBase-catalyzed ring-opening polymerization

Allows polymer chemists to directly synthesize functionalized, biodegradable aliphatic polyesters without intermediate monomer derivatization steps.

Low-Temperature Precursor for Gamma-Valerolactone Synthesis

As an intermediate in biomass upgrading, alpha-angelica lactone can be catalytically hydrogenated to the platform chemical gamma-valerolactone (GVL) under mild conditions. Using supported metal catalysts (e.g., Ru/C), alpha-angelica lactone achieves 100% conversion and >97% selectivity to GVL at temperatures as low as 25-50 °C. In contrast, the direct hydrogenation of levulinic acid to GVL typically requires temperatures between 130-265 °C and highly acidic environments that can lead to catalyst deactivation and leaching [1].

Evidence DimensionHydrogenation temperature and conversion efficiency
Target Compound Data100% conversion to GVL at 25-50 °C (2.4-4.0 MPa H2)
Comparator Or BaselineLevulinic acid direct hydrogenation (>130 °C)
Quantified Difference>80 °C reduction in required reaction temperature for quantitative conversion
ConditionsLiquid-phase catalytic hydrogenation over Ru/C or Pd catalysts

Procuring alpha-angelica lactone as a starting material for GVL derivatives lowers energy requirements and extends catalyst lifespan in industrial hydrogenation workflows.

Distinct Autoignition and Ionization Profile

In combustion and biofuel formulation studies, alpha-angelica lactone demonstrates a distinct oxidation profile with an adiabatic ionization energy of 8.97 +/- 0.05 eV. Unlike many other aliphatic lactones, alpha-angelica lactone does not produce dissociative fragments at lower ionization energies because it lacks hydrogens on adjacent carbon atoms necessary to create a stable resonance structure. This structural feature makes it a stable platform molecule for predicting the autoignition behavior of lignocellulosic biofuels [1].

Evidence DimensionAdiabatic ionization energy and fragmentation behavior
Target Compound DataIE of 8.97 +/- 0.05 eV with no low-energy dissociative fragments
Comparator Or BaselineStandard aliphatic lactones
Quantified DifferenceComplete absence of low-energy fragmentation pathways
ConditionsSynchrotron photoionization multiplexed mass spectrometry at 298-700 K

Provides critical predictability for researchers formulating and modeling the combustion kinetics of bio-derived fuel additives.

Chromatography-Free Enzymatic Kinetic Resolution

Leveraging its behavior as a nonconventional, irreversible acylating agent, alpha-angelica lactone is a targeted choice for the lipase-catalyzed kinetic resolution of sec-alcohols. It enables a highly enantioselective (E >> 500) process with a simplified liquid-liquid extraction workup, completely bypassing the solvent-intensive chromatographic purification required when using traditional acyl donors [1].

Synthesis of Biodegradable Aliphatic Polyesters

Due to its non-conjugated double bond, alpha-angelica lactone is procured as a direct monomer for base-catalyzed ring-opening polymerization (ROP). It is specifically selected over beta-angelica lactone to produce high-molecular-weight (up to 20 kDa), fully biodegradable polyesters with preserved methylene functionalities, suitable for environmentally friendly packaging and agricultural films [2].

Low-Energy Catalytic Upgrading to Gamma-Valerolactone

In biomass valorization workflows, alpha-angelica lactone serves as a highly reactive intermediate for the production of gamma-valerolactone (GVL). Procurement of this specific lactone allows industrial chemists to run hydrogenations at mild temperatures (25-50 °C), thereby preserving supported metal catalysts (e.g., Ru/C) that would otherwise degrade under the harsh conditions required for direct levulinic acid hydrogenation [3].

Autoignition Modeling for Lignocellulosic Biofuels

For researchers developing next-generation fuel additives, alpha-angelica lactone provides a stable platform molecule for combustion analysis. Its lack of low-energy dissociative fragments-stemming from the absence of hydrogens on adjacent carbon atoms-makes it an essential standard for modeling the autoignition behavior and oxidation kinetics of lactonic biofuels [4].

Physical Description

clear, light to dark yellow liquid with a sweet herbaceous odour reminiscent of tobacco

XLogP3

0.6

Density

1.084 (20°/20°)

Melting Point

18.0 °C

UNII

29CRF6L9C5

GHS Hazard Statements

Aggregated GHS information provided by 1556 companies from 4 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

591-12-8

Wikipedia

Alpha-Angelica lactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(3H)-Furanone, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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